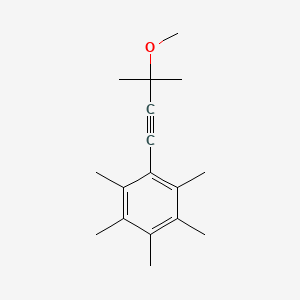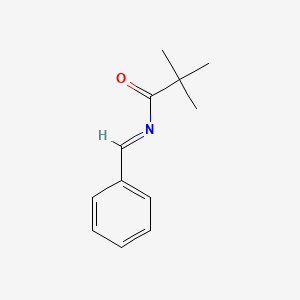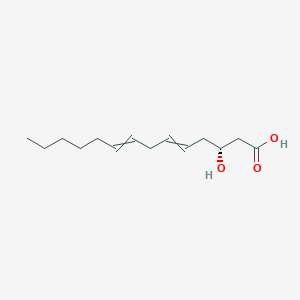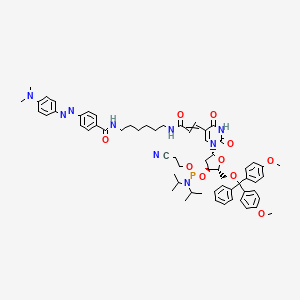
1-(3-Methoxy-3-methylbut-1-yn-1-yl)-2,3,4,5,6-pentamethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un grupo metoxi, un grupo metilbutiñil y un núcleo de pentametilbenceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno generalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Un método común involucra la alquilación del pentametilbenceno con 3-metoxi-3-metilbut-1-ino bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de una base fuerte, como el hidruro de sodio, y un solvente adecuado, como la dimetilformamida, a temperaturas elevadas .
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, incorporando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad y una escalabilidad consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la hidrogenación del grupo alquino a un alqueno o alcano.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Gas hidrógeno con un catalizador de paladio a baja presión.
Sustitución: Bromo en tetracloruro de carbono a temperatura ambiente.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con varias biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo por el cual 1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno ejerce sus efectos depende de su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad e influyendo en las vías celulares. Los objetivos moleculares y las vías exactas involucradas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-yodo-5-(3-metoxi-3-metilbut-1-in-1-il)anilina
- 3-etinil-5-(3-metoxi-3-metilbut-1-in-1-il)anilina
Unicidad
1-(3-Metoxi-3-metilbut-1-in-1-il)-2,3,4,5,6-pentametilbenceno es único debido a su núcleo de pentametilbenceno, que imparte propiedades químicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
185757-91-9 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
1-(3-methoxy-3-methylbut-1-ynyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C17H24O/c1-11-12(2)14(4)16(15(5)13(11)3)9-10-17(6,7)18-8/h1-8H3 |
Clave InChI |
XGVLFVSZVYSIPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)C#CC(C)(C)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)




![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

